molecular formula C20H14ClFN4O2 B6552839 1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione CAS No. 1040632-98-1

1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione

Cat. No. B6552839
CAS RN: 1040632-98-1
M. Wt: 396.8 g/mol
InChI Key: ODPMWPQFIKIAGG-UHFFFAOYSA-N
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Description

The compound “1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione” is a complex organic molecule. It contains two phenyl rings, one with a chlorine atom and the other with a fluorine atom, both attached to a pteridine ring. Pteridines are heterocyclic compounds containing two fused six-membered rings, one of which is a pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pteridine ring, followed by the attachment of the phenyl rings. The exact synthesis would depend on the specific reactions used and the starting materials available. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pteridine ring system is aromatic and planar, while the phenyl rings are also aromatic and planar. The chlorine and fluorine atoms would add electronegativity to the phenyl rings, potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the chlorine and fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution reactions. The carbonyl groups on the pteridine ring could also be reactive towards nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the chlorine and fluorine atoms could affect the compound’s polarity, solubility, and boiling point .

Safety and Hazards

As with any chemical compound, handling “1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione” would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without specific study .

Future Directions

The study of new pteridine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c21-15-5-1-13(2-6-15)11-25-18-17(23-9-10-24-18)19(27)26(20(25)28)12-14-3-7-16(22)8-4-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPMWPQFIKIAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N(C2=O)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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